molecular formula C16H14O3 B3034123 3-(3-(Benzyloxy)phenyl)acrylic acid CAS No. 138835-16-2

3-(3-(Benzyloxy)phenyl)acrylic acid

Cat. No.: B3034123
CAS No.: 138835-16-2
M. Wt: 254.28 g/mol
InChI Key: OFMOWGZEBJKDCT-MDZDMXLPSA-N
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Description

3-(3-(Benzyloxy)phenyl)acrylic acid is an organic compound with the molecular formula C16H14O3 and a molecular weight of 254.29 g/mol It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Scientific Research Applications

3-(3-(Benzyloxy)phenyl)acrylic acid has a wide range of applications in scientific research:

Safety and Hazards

This compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that the compound has a benzyloxy group, which can undergo reactions at the benzylic position . The exact interaction with its targets and the resulting changes are subject to further investigation.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(3-(Benzyloxy)phenyl)acrylic acid is not well-understood at this time. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. The compound is typically stored in a dry room temperature environment .

Preparation Methods

The synthesis of 3-(3-(Benzyloxy)phenyl)acrylic acid typically involves the reaction of 3-(benzyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(3-(Benzyloxy)phenyl)acrylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.

Comparison with Similar Compounds

3-(3-(Benzyloxy)phenyl)acrylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMOWGZEBJKDCT-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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